molecular formula C12H13N3O B2463512 2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one CAS No. 885955-17-9

2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2463512
CAS No.: 885955-17-9
M. Wt: 215.256
InChI Key: DXEXFLYIMCCQPI-UHFFFAOYSA-N
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Description

2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core fused with a piperidine ring. Its synthesis typically involves Claisen-Schmidt condensation followed by heterocyclization with phenylhydrazine hydrochloride, yielding derivatives with substituents such as arylidene or ethoxyethyl groups . X-ray crystallography reveals a zwitterionic structure in the solid state, with proton localization on the piperidine nitrogen and charge delocalization over the pyrazololate fragment . This tautomeric behavior is critical for its reactivity and interactions in biological systems .

Properties

IUPAC Name

2-phenyl-4,5,6,7-tetrahydro-3aH-pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-12-10-8-13-7-6-11(10)14-15(12)9-4-2-1-3-5-9/h1-5,10,13H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEXFLYIMCCQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1=NN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402810
Record name 2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943324-29-6
Record name 2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Claisen-Schmidt Condensation and Cyclization

A widely adopted strategy involves the Claisen-Schmidt condensation of 1-(2-ethoxyethyl)piperidin-4-one with aromatic aldehydes to form 3,5-diarylidene-piperidin-4-one intermediates. For instance, reaction with p-methoxybenzaldehyde in ethanol under reflux yields the corresponding dienone with 65–71% efficiency. Subsequent heterocyclization with phenylhydrazine hydrochloride in methanol at 70°C for 4–6 hours produces the pyrazolo[4,3-c]pyridine core. The reaction proceeds via a [3+2] cycloaddition mechanism, where the hydrazine attacks the α,β-unsaturated ketone of the dienone, followed by intramolecular cyclization (Figure 1).

Key Reaction Parameters

  • Solvent : Methanol
  • Temperature : 70°C
  • Time : 4–6 hours
  • Yield : 68–72%

X-ray crystallography of the hydrochloride derivative (CCDC 862410) confirmed the chair conformation of the piperidine ring and the envelope geometry of the pyrazoline moiety.

Dienamine Intermediate-Based Synthesis

Dienamine Preparation and Functionalization

An alternative route employs dienamine intermediates derived from dimethyl acetonedicarboxylate. Condensation of dienamine 2 with sulfonamide-containing amines in refluxing methanol for 1 hour yields pyrazolo[4,3-c]pyridines with 72–88% efficiency. While this method primarily targets sulfonamide derivatives, substituting the amine component with phenylhydrazine could theoretically afford the title compound, though such adaptations require further validation.

Advantages :

  • Shorter reaction time (1 hour vs. 4–6 hours).
  • Compatibility with diverse amine nucleophiles.

One-Pot Telescoped Synthesis from N-Acetylglycine

Multi-Step Condensation and Cyclization

A patent-based approach describes a telescoped process starting from N-acetylglycine 3 , which reacts with Meldrum’s acid in the presence of DMAP and DCC to form a reactive intermediate. Acid-catalyzed cyclization followed by condensation with phenylhydrazine yields the pyrazolo[4,3-c]pyridine framework. Although yields for this method are modest (47–58%), it offers scalability and avoids isolation of intermediates.

Critical Considerations :

  • Catalyst : DMAP/DCC system.
  • Cyclization Agent : Trifluoroacetic acid.

Crystal Structure-Guided Optimization

Single-Crystal X-ray Diffraction Analysis

A crystallographic study of a related compound, (E)-5-benzyl-7-(2-chlorobenzylidene)-3-(2-chlorophenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine, revealed a monoclinic lattice (space group P2₁/c) with a = 13.7117 Å, b = 15.4451 Å, and c = 13.6896 Å. The dihydropyrazole ring adopts an envelope conformation, while the piperidine ring maintains a chair geometry. These structural insights inform solvent selection (ethanol/tetrahydrofuran mixtures) and crystallization protocols for optimal yield (89%).

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

Method Starting Material Yield Purity Reference
Claisen-Schmidt/Heterocyclization 1-(2-Ethoxyethyl)piperidin-4-one 68–72% >95%
Dienamine Condensation Dimethyl acetonedicarboxylate 72–88% 90–95%
Telescoped Process N-Acetylglycine 47–58% 85–90%
Dibenzylidenepiperidinone Route 1-Benzyl-3,5-dibenzylidenepiperidin-4-one 89% >98%

Solvent and Temperature Impact

  • Methanol : Preferred for heterocyclization due to its polarity and boiling point.
  • 2-Propanol : Used in the dibenzylidenepiperidinone route for improved solubility of intermediates.
  • Reflux Conditions : Critical for driving cyclization to completion.

Analytical Characterization Techniques

Spectroscopic and Chromatographic Methods

  • X-ray Crystallography : Confirms ring conformations and stereochemistry.
  • ¹H/¹³C NMR : Resolves proton environments and carbon hybridization states.
  • HPLC : Monitors reaction progress and purity (>95% in optimized methods).

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce functional groups like halogens or alkyl groups.

Scientific Research Applications

2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. For instance, one of its derivatives has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3), leading to cell death . These actions suggest that the compound can trigger apoptotic pathways in cancer cells.

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Modifications and Their Effects

Compound Name Substituents/Modifications Key Structural Features Biological Activity Reference
2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one Phenyl at C2; unsubstituted pyrazolone Zwitterionic tautomer in crystal Anti-inflammatory, CNS activity
7-(p-Methoxybenzyliden)-3,3a,4,5,6,7-hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-(p-methoxyphenyl)-2H-pyrazolo[4,3-c]pyridine Arylidene at C7; ethoxyethyl at C5 Chair (piperidine) and envelope (pyrazoline) conformations Not specified; structural focus
5-(4-Bromophenyl)-2,5,6,7-tetrahydro-4-methyl-3H-pyrazolo[4,3-c]pyridin-3-one Bromophenyl at C5; methyl at C4 Increased electron-withdrawing character Potential tubulin inhibition (analogous to )
1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one Isomeric pyrazolo[3,4-c]pyridine core Different ring fusion (N1 vs. N2 position) GABA receptor modulation (analogous to Aza-THIP)

Key Observations :

  • Substituent Effects : Arylidene groups at C7 (e.g., p-methoxybenzyliden) enhance steric bulk and may influence binding to macromolecular targets . Electron-withdrawing groups (e.g., bromophenyl) improve tubulin-binding affinity, as seen in structurally related trimethoxyphenyl derivatives .
  • Tautomerism : Unlike the title compound’s zwitterionic form, derivatives like 3H-pyrazolo[4,3-c]pyridin-3-one-5-oxide exhibit stabilized oxidized states, altering reactivity .

Table 2: Pharmacological Profiles

Compound Target/Activity Mechanism Efficacy (Compared to Standards) Reference
Title Compound Anti-inflammatory Likely COX/LOX inhibition Comparable to phenylbutazone
TLR7-9 Antagonist Derivatives (e.g., 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile) TLR7-9 inhibition Blocking nucleic acid-sensing pathways Potent SLE treatment candidates
Tubulin Inhibitors (e.g., 2-Amino-3-(3',4',5'-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridines) Tubulin polymerization inhibition Colchicine-site binding IC₅₀ values in nM range

Key Insights :

  • The title compound’s anti-inflammatory activity parallels phenylbutazone, but its zwitterionic structure may limit bioavailability compared to more lipophilic analogs .
  • Structural expansion (e.g., azetidinyl-morpholinyl groups in TLR antagonists) shifts activity toward immunomodulation, highlighting scaffold versatility .

Key Points :

  • The title compound’s synthesis mirrors chalcone-based pyrazoline formation but requires precise control of tautomerism for purity .
  • Solvent-free methods for triazoloquinazolines achieve higher yields, suggesting opportunities for optimizing the title compound’s synthesis .
Physicochemical and Conformational Properties
  • Conformation : X-ray data show the piperidine ring adopts a chair conformation, while the pyrazoline ring is in an envelope conformation, critical for docking into targets like tubulin .
  • Solubility : Hydrochloride salts (e.g., 2:1 or 1:2 stoichiometry) improve aqueous solubility, as seen in related pyrazolopiperidines .

Biological Activity

2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one is a heterocyclic compound belonging to the pyrazolo[4,3-c]pyridine family. Its unique structure and biological properties make it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H15N3O
  • CAS Number : 943324-29-6
  • Structure : The compound features a pyrazole ring fused to a piperidine ring, contributing to its biological activity.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably:

  • Cell Lines Tested : K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer).
  • IC50 Values : The compound showed promising IC50 values indicating effective inhibition of cell proliferation.
Cell LineIC50 (µM)
K56212.5
MV4-1115.0
MCF-720.0

The mechanism underlying the biological activity of this compound involves several pathways:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and PARP cleavage.
  • Microtubule Disruption : It affects microtubule dynamics leading to cell cycle arrest and subsequent apoptosis.
  • Target Interaction : Interaction with specific molecular targets such as tyrosinase has been reported, enhancing its potential as an anticancer agent.

Study 1: Antiproliferative Activity in Leukemia Cells

In a study assessing the effects of various pyrazolo derivatives on leukemia cell lines:

  • Findings : 2-Phenyl derivatives exhibited superior antiproliferative effects compared to other compounds in the same class.

Study 2: Mechanistic Insights into Apoptosis

A detailed mechanistic study revealed:

  • Caspase Activation : Compounds induced significant caspase activation leading to apoptosis in treated cancer cells.

Comparison with Similar Compounds

The biological activity of 2-Phenyl derivatives can be compared with other pyrazolo[4,3-c]pyridine derivatives:

Compound NameStructureIC50 (µM)Remarks
2-DiphenylSimilar25.0Less potent than target compound
4-(2-Diphenyl)Similar18.0Moderate activity

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one, and how can they be methodologically addressed?

  • Challenges : The compound’s instability in solution leads to decomposition or side-product formation during purification (e.g., chromatographic methods or recrystallization in alcohols/benzene result in mixtures) .
  • Methodological Solutions :

  • Use non-polar solvents (e.g., dichloromethane) for crystallization to minimize zwitterionic instability .
  • Optimize reaction conditions (e.g., lower temperatures, controlled pH) to suppress tautomerization and side reactions.
  • Monitor reaction progress via thin-layer chromatography (TLC) to isolate intermediates before decomposition .

Q. How is the molecular structure of this compound characterized in academic research?

  • X-ray Crystallography : Determines crystal packing and zwitterionic forms, confirming proton localization on the piperidine nitrogen and charge delocalization in the pyrazololate fragment .
  • NMR Spectroscopy : Distinguishes tautomeric forms (e.g., zwitterion vs. neutral species) in solution by analyzing chemical shifts and coupling patterns of protons on the pyrazolo-pyridine and piperidine rings .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches) to validate synthetic intermediates .

Advanced Research Questions

Q. How does tautomeric behavior influence the stability and reactivity of this compound?

  • Key Findings : The compound exists as a zwitterion in the crystalline state but undergoes rapid tautomerization in solution, leading to instability .
  • Methodological Analysis :

  • Use variable-temperature NMR to track dynamic tautomeric equilibria in solution .
  • Compare X-ray (solid-state) and NMR (solution) data to correlate structural changes with reactivity .

Q. What strategies can stabilize this compound in solution for experimental studies?

  • Approaches :

  • Salt Formation : Isolate the compound as a hydrochloride hydrate to enhance stability, as demonstrated for derivatives .
  • Low-Temperature Storage : Maintain solutions at sub-0°C to slow tautomerization .
  • Solvent Selection : Avoid protic solvents (e.g., methanol) that promote decomposition; opt for aprotic solvents like acetonitrile .

Q. How do X-ray crystallography and NMR resolve structural ambiguities in pyrazolo-pyridine derivatives?

  • X-ray : Provides unambiguous bond lengths and angles (e.g., chair conformation of piperidine rings and envelope pyrazoline conformations in derivatives) .
  • Advanced NMR Techniques :

  • 2D NOESY : Maps spatial proximity of protons to confirm ring conformations .
  • 13C^{13}\text{C} DEPT : Assigns quaternary carbons and validates tautomeric states .

Q. What pharmacological activities are observed in structurally related pyrazolo-pyridine derivatives?

  • Antihypertensive Activity : Analogues like 3-aryl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridines show in vivo efficacy in spontaneous hypertensive rats via α1-adrenergic receptor antagonism .
  • Kinase Modulation : Derivatives with tetrahydropyrazolo[4,3-c]pyridine scaffolds act as TLR7-9 antagonists, suggesting anti-inflammatory potential .
  • Methodological Insight : Structure-activity relationship (SAR) studies require functionalization at the 3-position and piperidine substitution to optimize target binding .

Q. How does conformational flexibility of the pyrazolo-pyridine core impact biological activity?

  • Structural Dynamics : The chair (piperidine) and envelope (pyrazoline) conformations influence steric accessibility for receptor binding .
  • Design Strategies :

  • Introduce bulky substituents (e.g., 2-ethoxyethyl groups) to restrict ring flexibility and enhance selectivity .
  • Use molecular docking simulations to predict bioactive conformations .

Q. What are critical considerations in designing derivatives for enhanced bioactivity?

  • Functionalization Sites :

  • 3-Position : Aryl groups (e.g., 4-fluorophenyl) improve receptor affinity .
  • Piperidine Nitrogen : Alkyl chains (e.g., 2-ethoxyethyl) enhance solubility and pharmacokinetics .
    • Synthetic Methodology :
  • Claisen-Schmidt Condensation : Synthesize arylidene precursors for cyclization with phenylhydrazine .
  • Post-Functionalization : Halogenation or cross-coupling reactions to diversify substituents .

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